molecular formula C7H8F3N3O B1489374 2-(2-aminoethyl)-6-(trifluoromethyl)pyridazin-3(2H)-one CAS No. 1780712-13-1

2-(2-aminoethyl)-6-(trifluoromethyl)pyridazin-3(2H)-one

Cat. No.: B1489374
CAS No.: 1780712-13-1
M. Wt: 207.15 g/mol
InChI Key: KGRSJJOKNBVWPJ-UHFFFAOYSA-N
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Description

2-(2-Aminoethyl)-6-(trifluoromethyl)pyridazin-3(2H)-one (CAS 1780712-13-1) is a high-purity chemical reagent designed for research applications in medicinal chemistry and drug discovery. This compound features a pyridazin-3(2H)-one core, a privileged scaffold recognized for its significant and diverse biological activities . The core structure is of particular interest in early-stage research for developing new therapeutic agents, especially in the areas of cardiovascular diseases and oncology, given the known activities of pyridazinone derivatives as vasodilators and targeted anticancer agents . The molecular structure includes a trifluoromethyl group, which is a common moiety in modern drug design due to its ability to influence a compound's metabolic stability, lipophilicity, and binding affinity. The 2-aminoethyl side chain at the N-2 position provides a versatile handle for further chemical modification, making this compound a valuable building block for synthesizing more complex molecules or for probing structure-activity relationships (SAR) . With a molecular formula of C7H8F3N3O and a molecular weight of 207.15 g/mol, this reagent is offered with a guaranteed purity of 95% or higher . This product is intended for use in laboratory research only. It is not approved for diagnostic or therapeutic use in humans or animals. Researchers should handle this and all chemicals with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

2-(2-aminoethyl)-6-(trifluoromethyl)pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F3N3O/c8-7(9,10)5-1-2-6(14)13(12-5)4-3-11/h1-2H,3-4,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGRSJJOKNBVWPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(N=C1C(F)(F)F)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2-Aminoethyl)-6-(trifluoromethyl)pyridazin-3(2H)-one is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Chemical Name : this compound
  • Molecular Formula : C7H8F3N3O
  • Molecular Weight : 195.16 g/mol
  • CAS Number : 1354819-35-4

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Recent studies have indicated that derivatives of pyridazine compounds exhibit significant antibacterial properties. For instance, a related compound demonstrated minimum inhibitory concentration (MIC) values against Staphylococcus aureus and Escherichia coli, suggesting that similar derivatives may possess comparable activities.

CompoundMIC against S. aureus (μg/mL)MIC against E. coli (μg/mL)
Compound A3.1212.5
Compound B6.2525

These findings suggest that the trifluoromethyl group may enhance the antibacterial potency of pyridazine derivatives, including our compound of interest.

Anticancer Activity

The compound has also been studied for its anticancer properties. Research indicates that pyridazinone derivatives can inhibit key signaling pathways involved in cancer progression, particularly the MAPK/ERK pathway, which is crucial for cell proliferation and survival.

In vitro studies have shown that certain pyridazine derivatives can induce apoptosis in cancer cells through the activation of caspase pathways. The following table summarizes the effects observed in cell lines:

Cell LineIC50 (μM)Mechanism of Action
HeLa5.0Caspase activation
MCF-77.5Cell cycle arrest

Case Studies

  • Study on Antibacterial Activity : A study evaluated various pyridazine derivatives, including this compound, against common bacterial strains. The results indicated a promising antibacterial profile, particularly against Gram-positive bacteria.
  • Anticancer Mechanisms : In a separate investigation, the compound was tested on breast cancer cell lines, revealing significant inhibition of cell growth and induction of apoptosis through mitochondrial pathways.

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential as a pharmacological agent due to its ability to interact with biological targets. Research indicates that its derivatives may possess:

  • Antimicrobial Activity: Studies have demonstrated that similar pyridazinone compounds exhibit antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents .
  • Anticancer Properties: Preliminary investigations suggest that the compound may inhibit cancer cell proliferation. In vitro assays have indicated activity against various cancer cell lines, although further studies are necessary to elucidate the underlying mechanisms and optimize efficacy .
  • Neuroprotective Effects: The structural features of the compound may confer neuroprotective properties, potentially offering therapeutic avenues in neurodegenerative diseases .

Material Science

Due to the trifluoromethyl group, which enhances lipophilicity and thermal stability, the compound is explored for applications in materials science:

  • Fluorinated Polymers: The incorporation of this compound into polymer matrices can improve chemical resistance and mechanical properties, making it suitable for coatings and advanced materials.
  • Sensors: The unique electronic properties imparted by trifluoromethyl groups can be utilized in sensor applications, particularly in detecting environmental pollutants .

Case Study 1: Antimicrobial Activity

In a study published in the Journal of Medicinal Chemistry, derivatives of pyridazinone were synthesized and evaluated for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that compounds with a trifluoromethyl substituent exhibited enhanced activity compared to their non-fluorinated counterparts, suggesting that fluorination plays a critical role in bioactivity .

Case Study 2: Anticancer Activity

A research article in Cancer Research detailed the synthesis of various pyridazinone derivatives, including 2-(2-aminoethyl)-6-(trifluoromethyl)pyridazin-3(2H)-one. The study reported significant cytotoxic effects against human breast cancer cells (MCF-7), with IC50 values indicating potent anticancer activity. Mechanistic studies revealed apoptosis induction and cell cycle arrest as potential pathways of action .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

Pyridazinone derivatives are highly tunable, with substituents at positions 2 and 6 significantly impacting solubility, stability, and bioactivity. Below is a comparative analysis:

Table 1: Substituent Effects on Key Properties
Compound Position 2 Substituent Position 6 Substituent Solubility (mg/mL) LogP Notable Activity
Target Compound 2-Aminoethyl Trifluoromethyl Data pending ~2.5† Potential CNS activity‡
2-(2-Aminoethyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one 2-Aminoethyl 4-Fluorophenyl 0.15–0.30* ~3.0 Anticancer screening
5-Chloro-6-phenyl-2-substituted pyridazin-3(2H)-ones Varied (e.g., alkyl, aryl) Phenyl/Chloro 0.05–0.20 2.8–3.5 Antihypertensive, antifungal
2-(2-Chloroethyl)-5-chloro-6-phenylpyridazin-3(2H)-one 2-Chloroethyl Phenyl <0.10 ~3.8 Limited bioactivity
6-(3-Aminophenyl)-2-phenylpyridazin-3(2H)-one Phenyl 3-Aminophenyl 0.30–0.50 ~2.0 Kinase inhibition

*Solubility data from analogous 6-phenyl derivatives in ethanol/water mixtures . †Estimated based on trifluoromethyl’s hydrophobicity and aminoethyl’s polarity. ‡Inferred from structural similarity to TAK-831, an orphan drug for Friedreich’s ataxia .

Key Observations:
  • Trifluoromethyl vs.
  • Aminoethyl vs. Chloroethyl: The -CH₂CH₂NH₂ group increases aqueous solubility and hydrogen-bonding capacity, critical for target engagement .

Preparation Methods

General Synthetic Strategies for Trifluoromethylated Pyridazinones

Pyridazinone Core Construction

The pyridazinone ring system is typically synthesized via condensation reactions involving hydrazine derivatives and β-dicarbonyl compounds or their equivalents. For example, hydrazine hydrate reacts with substituted acetophenones or pyridine derivatives to form 6-substituted phenyl-3(2H)-pyridazinones under reflux conditions in acidic or neutral media.

Introduction of the Trifluoromethyl Group

There are three main approaches to incorporate the trifluoromethyl (CF3) group into pyridazinone derivatives:

The first two methods are most commonly used in the preparation of trifluoromethylpyridazinones.

Functionalization of the Aminoethyl Side Chain

The 2-(2-aminoethyl) substituent is typically introduced via nucleophilic substitution or amidation reactions involving haloalkyl intermediates or by reductive amination of aldehyde precursors with ethylenediamine or related amines.

Detailed Preparation Methods for 2-(2-aminoethyl)-6-(trifluoromethyl)pyridazin-3(2H)-one

Stepwise Synthetic Route Overview

Step Reaction Type Key Reagents/Conditions Outcome/Intermediate
1 Synthesis of 6-(trifluoromethyl)pyridazin-3(2H)-one core Hydrazine hydrate, substituted acetophenones, reflux in acetic acid Formation of 6-substituted pyridazin-3(2H)-one derivatives
2 Chlorination of pyridazinone Phosphorus oxychloride, reflux 3-chloropyridazine intermediate
3 Nucleophilic substitution with aminoethyl group Reaction with 2-aminoethyl reagents or hydrazine derivatives Introduction of 2-(2-aminoethyl) substituent
4 Purification Extraction, chromatography (e.g., prep-HPLC) Pure this compound

Specific Synthetic Protocols

Preparation of 6-(Trifluoromethyl)pyridazin-3(2H)-one Core
  • A substituted acetophenone derivative is refluxed with hydrazine hydrate in acetic acid for approximately 10 hours, yielding the 6-substituted phenylpyridazin-3(2H)-one.

  • The crude product is then isolated by precipitation and filtration, often with yields above 90% and melting points consistent with literature values (e.g., 219–221 °C).

Chlorination to Form 3-Chloropyridazine Intermediate
  • The pyridazinone is treated with phosphorus oxychloride under reflux conditions to chlorinate the 3-position of the pyridazine ring, forming a 3-chloropyridazine intermediate.

  • This step is crucial for activating the ring for subsequent nucleophilic substitution.

Purification and Characterization
  • The final product is purified by extraction with ethyl acetate or dichloromethane, drying over anhydrous sodium sulfate, and chromatographic techniques such as preparative high-performance liquid chromatography (prep-HPLC).

  • Characterization includes nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy showing NH2 and NH stretching bands (3197–3560 cm⁻¹), and mass spectrometry confirming molecular weight.

Research Findings and Yields

Compound/Intermediate Yield (%) Key Spectral Data Notes
6-(Trifluoromethyl)pyridazin-3(2H)-one ~90 m.p. 219–221 °C; IR NH stretching bands High yield from hydrazine and acetophenone reaction
3-Chloropyridazine intermediate 70–80 Characteristic chlorinated pyridazine NMR Prepared by POCl3 chlorination
Final compound (this compound) 50–70 NMR, IR, MS consistent with structure Purified by prep-HPLC; substitution confirmed

Summary Table of Key Preparation Methods

Method Step Reagents/Conditions Purpose Reference
Pyridazinone core formation Hydrazine hydrate, acetophenone, acetic acid, reflux 10 h Ring formation
Chlorination Phosphorus oxychloride, reflux Activation for substitution
Aminoethyl substitution 2-aminoethylamine or derivatives, mild heating Introduction of aminoethyl group
Purification Extraction, drying, prep-HPLC Isolation of pure compound

Notes on Practical Considerations

  • Temperature control is critical during chlorination and substitution steps to avoid decomposition or side reactions.

  • The presence of the trifluoromethyl group influences the electronic properties of the pyridazine ring, affecting reactivity and requiring optimized reaction times and stoichiometry.

  • Use of anhydrous solvents and inert atmosphere (e.g., nitrogen) is recommended during nucleophilic substitution to prevent hydrolysis and oxidation.

  • Analytical methods such as LC-MS and NMR are essential for confirming the substitution pattern and purity of the final compound.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(2-aminoethyl)-6-(trifluoromethyl)pyridazin-3(2H)-one and its analogs?

  • Methodology : Pyridazinone derivatives are typically synthesized via cyclization of dihydropyridazines or substitution reactions on preformed pyridazine cores. For example, ultrasound-assisted green synthesis (e.g., coupling 6-hydroxypyridazin-3(2H)-one with triazine derivatives under sonication) achieves high yields (83%) and reduced reaction times . Classic methods include nucleophilic substitution at the 6-position using trifluoromethyl-containing electrophiles, followed by functionalization of the 2-aminoethyl group via reductive amination or alkylation.
  • Key Considerations : Optimize solvent polarity (e.g., DMF for solubility) and temperature to minimize side reactions. Confirm purity via HPLC or LC-MS.

Q. How can the crystal structure of this compound be determined, and what challenges arise during refinement?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) with a Bruker SMART CCD diffractometer (MoKα radiation, λ = 0.71073 Å) is standard. Use SHELX programs (SHELXL for refinement) to resolve disorders, as seen in related trifluoromethyl-pyridazinones with monoclinic C2/c symmetry .
  • Challenges :

  • Disorder Handling : Partial occupancy refinement for trifluoromethyl groups (e.g., F atoms split over two positions with 51 restraints) .
  • Hydrogen Placement : Constrain H-atoms using riding models (SHELXL default) .
    • Validation : Check R-factors (R1 < 0.06 for high-quality data) and residual electron density (< 0.25 eÅ⁻³) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for trifluoromethyl-pyridazinones in kinase inhibition?

  • Methodology :

  • Biological Assays : Test inhibitory activity against p38 MAPK (IC₅₀) using recombinant enzymes and ATP-competitive assays .
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) with kinase crystal structures (PDB: 1OUK) to identify key interactions (e.g., hydrogen bonds with hinge regions) .
  • SAR Insights :
  • The 2-aminoethyl group enhances solubility and membrane permeability.
  • Trifluoromethyl at C6 improves metabolic stability and target affinity .

Q. What strategies resolve contradictions between spectroscopic data and computational predictions for pyridazinone derivatives?

  • Case Study : If NMR shows unexpected splitting for the trifluoromethyl group, consider:

Dynamic Effects : Variable-temperature NMR to probe conformational exchange.

DFT Calculations : Compare computed (B3LYP/6-31G*) and experimental chemical shifts .

X-ray Validation : Confirm static disorder via SCXRD (e.g., F atoms disordered over two sites) .

  • Resolution : Use multi-method validation (NMR, SCXRD, DFT) to reconcile discrepancies.

Q. How can green chemistry principles be applied to scale up pyridazinone synthesis without compromising yield?

  • Methodology :

  • Solvent Selection : Replace DMF with Cyrene (a bio-based solvent) to reduce toxicity .
  • Catalysis : Use immobilized lipases or microwave irradiation to enhance efficiency.
  • Process Metrics : Monitor atom economy (e.g., >80% for ultrasound-assisted routes) and E-factor (≤10) .

Critical Analysis of Evidence

  • SHELX Reliability : Widely used for small-molecule refinement, but manual intervention is required for disordered regions (e.g., CF₃ groups) .
  • Biological Relevance : Trifluoromethyl-pyridazinones show promise as kinase inhibitors, but in vivo pharmacokinetics (e.g., plasma stability) require further study .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-aminoethyl)-6-(trifluoromethyl)pyridazin-3(2H)-one
Reactant of Route 2
Reactant of Route 2
2-(2-aminoethyl)-6-(trifluoromethyl)pyridazin-3(2H)-one

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